![molecular formula C21H18N2O3 B5727912 N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide, commonly known as FABP4 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FABP4 is a protein that plays a crucial role in lipid metabolism and inflammation, making it an attractive target for drug development.
Wirkmechanismus
FABP4 inhibitor works by binding to the FABP4 protein, thereby blocking its activity. FABP4 plays a crucial role in transporting fatty acids to various organs, including the liver, muscles, and adipose tissue. Inhibition of FABP4 prevents the uptake of fatty acids by these organs, leading to a reduction in lipid accumulation and inflammation.
Biochemical and Physiological Effects
Studies have shown that FABP4 inhibitor can improve glucose tolerance, reduce insulin resistance, and prevent the development of obesity and diabetes. Additionally, FABP4 inhibitor has been shown to reduce inflammation and prevent the development of atherosclerosis, making it a promising therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FABP4 inhibitor is its specificity towards the FABP4 protein, making it a highly targeted therapeutic agent. However, the synthesis of FABP4 inhibitor is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor.
Zukünftige Richtungen
Future research on FABP4 inhibitor should focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor. The development of more efficient and cost-effective synthesis methods for FABP4 inhibitor could also lead to its widespread use in clinical settings. Finally, the development of FABP4 inhibitors with improved pharmacokinetic properties could further enhance their therapeutic potential.
Synthesemethoden
The synthesis of FABP4 inhibitor involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methylbenzoic acid and thionyl chloride, followed by the addition of N-(3-aminophenyl)-3-(2-furyl)acrylamide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of FABP4 inhibitor.
Wissenschaftliche Forschungsanwendungen
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Studies have shown that inhibition of FABP4 can improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-7-9-16(10-8-15)21(25)23-18-5-2-4-17(14-18)22-20(24)12-11-19-6-3-13-26-19/h2-14H,1H3,(H,22,24)(H,23,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJAZUROGOTSZ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.